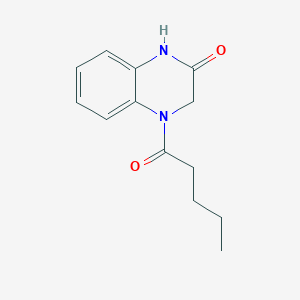

4-pentanoyl-3,4-dihydroquinoxalin-2(1H)-one

Description

4-Pentanoyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic quinoxaline derivative characterized by a pentanoyl group at the N4 position. The core scaffold allows for substitutions at N1, N4, C6, and C7, enabling fine-tuning of physicochemical and biological properties .

Structure

3D Structure

Properties

IUPAC Name |

4-pentanoyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-8-13(17)15-9-12(16)14-10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSQHWUYMXPYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Pentanoyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2-phenylenediamine with various acylating agents under controlled conditions. The compound can be synthesized through a multi-step process that includes cyclization and acylation reactions.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Studies have shown that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant cytotoxic effects against various cancer cell lines, including HeLa cells. The compound's activity is often measured by its IC50 values, indicating the concentration required to inhibit cell growth by 50% .

- Antimicrobial Properties : Research indicates that quinoxaline derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this compound have been tested for their effectiveness against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, several studies suggest that it may interact with specific molecular targets such as enzymes or DNA, leading to modulation of cellular pathways. For example, some derivatives have shown the ability to intercalate with DNA, suggesting a potential mechanism for anticancer activity .

Table 1: Cytotoxicity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | HeLa | 10.46 ± 0.82 | 17.4 |

| Compound B | MRC-5 | 182.0 | - |

| Compound C | A549 | 25.0 | - |

This table summarizes the cytotoxic effects observed in various studies where different derivatives of quinoxaline were tested against cancer cell lines.

Antimicrobial Activity

In a study evaluating the antibacterial properties of several quinoxaline derivatives, the following results were obtained:

| Compound | Gram-positive (S.aureus) | Gram-negative (E. coli) |

|---|---|---|

| Compound D | Zone of inhibition: 14 mm | Zone of inhibition: 12 mm |

| Compound E | Zone of inhibition: 16 mm | Zone of inhibition: 10 mm |

These findings indicate that certain derivatives exhibit promising antibacterial activity, making them candidates for further development as antimicrobial agents .

Chemical Reactions Analysis

Acylation and Alkylation

The pentanoyl group at the 4-position is typically introduced via N-acylation using pentanoyl chloride under anhydrous conditions. For example:

-

Reaction Setup :

Mechanistic Insight : The reaction proceeds through nucleophilic attack by the secondary amine on the acyl chloride, followed by deprotonation.

Photoredox-Catalyzed CH Alkylation

The electron-deficient quinoxaline ring undergoes C–H functionalization under photoredox conditions:

-

Conditions :

Key Observation : Radical trapping experiments with TEMPO confirm a single-electron transfer (SET) mechanism .

Annulation with Azlactones

The acyl group facilitates [4+2] annulation with azlactones to construct polycyclic frameworks:

-

Catalyst : DBU (1.2 equiv)

-

Substrate : Aza-ortho-quinone methide (generated in situ)

-

Solvent : THF, 60°C

Product : 3,4-Dihydroquinoxalin-2(1H)-one fused with a δ-lactam ring.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution with amines or thiols:

| Reagent | Conditions | Position | Yield |

|---|---|---|---|

| Aniline derivatives | K₂CO₃, CH₃CN, reflux (90°C) | C-6 or C-7 | 55–70% |

| Thiophenol | DMF, RT, 12 h | C-6 | 50–60% |

Limitation : Steric hindrance from the pentanoyl group reduces reactivity at the 4-position.

Ketone Reduction

The 2-ketone group is selectively reduced to a hydroxyl group:

Acyl Group Oxidation

The pentanoyl side chain is oxidized to a carboxylic acid:

Comparison with Similar Compounds

sGC Activators: Monocarboxylic vs. Dicarboxylic Derivatives

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one with carboxylic acid substituents demonstrate significant sGC activation. Key findings include:

- Monocarboxylic derivatives (e.g., C4): Exhibit moderate binding affinity (mean ΔGest = −10.60 kcal/mol) via hydrogen bonds with Tyr2, Arg116, and Arg139 in the sGCβ1 heme-binding domain.

- Dicarboxylic derivatives (e.g., C14) : Introducing a 4-oxy-benzoic acid at C7 and a phenyl group at C6 enhances binding affinity (ΔGest = −15.65 kcal/mol) and stability (70% population). The dual carboxyl groups exploit both hydrophilic (Y-S-R motif) and hydrophobic (αA/αF helices) pockets, mimicking heme interactions .

Table 1: Comparison of sGC-Active Derivatives

| Compound | Substituents | ΔGest (kcal/mol) | Stability (Population) | Key Interactions |

|---|---|---|---|---|

| C4 | N4-pyrrole, C7-amide | −10.60 | 29% | Tyr2, Arg116, Arg139 |

| C14 | N4-pyrrole, C6-phenyl, C7-dicarboxylate | −15.65 | 70% | Y-S-R motif, hydrophobic pockets |

Antitumor Agents: Tubulin Polymerization Inhibitors

Scaffold-hopping strategies have yielded derivatives with potent tubulin inhibition:

- Lead compound 2a : Features a 7-methoxy-4-(2-methylquinazolin-4-yl) group. Displays GI50 values of 1.2–9.6 nM in cellular assays, comparable to clinical candidates like combretastatin A-4 (CA-4) .

- Optimized derivatives (13c, 13d, 13e) : Structural modifications (e.g., C-ring expansion) maintain low GI50 (4.6–9.6 nM) while improving aqueous solubility (13d: 3.2 μg/mL vs. 2a: 1.5 μg/mL) .

Table 2: Antitumor Activity of Selected Derivatives

| Compound | Substituents | GI50 (nM) | Solubility (μg/mL) | Target |

|---|---|---|---|---|

| 2a | 7-methoxy, 4-(2-methylquinazolin-4-yl) | 1.2–9.6 | 1.5 | Tubulin colchicine site |

| 13d | Modified C-ring, 4-aryl | 4.6–7.8 | 3.2 | Tubulin colchicine site |

Kinase Inhibitors: Selectivity and Binding Modes

- JNK3 inhibitors (e.g., J46-37): Incorporation of a 3,4-dihydroquinoxalin-2(1H)-one scaffold with bulky N4 substituents achieves >100-fold selectivity for JNK3 over DDR1/EGFR. Molecular dynamics simulations highlight hydrophobic interactions with Leu144 and hydrogen bonds with Met149 .

- BET inhibitors (e.g., compound 19a): A (1,2,4-triazol-5-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative binds BRD4 with Kd = 12 nM. Structural studies reveal π-π stacking with Trp81 and hydrogen bonding with Asn140 .

Key Research Findings and Contradictions

- Substituent Position : While C6/C7 dicarboxylic groups enhance sGC activity , the same modifications in antitumor derivatives (e.g., 2a) are less critical than C4-quinazoline moieties .

- Hydrophobic vs. Hydrophilic Balance : Anticonvulsant 4-acetyl derivatives prioritize lipophilicity for blood-brain barrier penetration , whereas sGC activators require hydrophilic groups for heme-pocket interactions .

Q & A

Q. What are the key synthetic routes for 4-pentanoyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis of 4-pentanoyl derivatives often involves copper-catalyzed oxidative alkynylation or carbon insertion into N-heterocyclic carbenes. For example, copper(I) iodide catalyzes the coupling of 3,4-dihydroquinoxalin-2(1H)-ones with terminal alkynes under aerobic conditions, yielding alkynylated derivatives with moderate to good yields (e.g., 33–65%) . Carbon atom insertion using HFIP (hexafluoroisopropanol) as a catalyst enables divergent synthesis of fluorinated derivatives, with optimized conditions (e.g., 80°C, 24 hours) achieving high regioselectivity . Critical parameters include solvent choice (THF or DMF), temperature control, and catalyst loading.

Table 1: Representative Synthetic Routes and Yields

Q. How can NMR and HRMS data validate the structural integrity of this compound derivatives?

Structural confirmation relies on ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (e.g., carbonyl signals at ~170–180 ppm), and HRMS for molecular ion verification. For instance, (Z)-1,4-dimethyl-3-[(4-methoxy-2-hydroxyphenyl)-2-oxoethylidene]-3,4-dihydroquinoxalin-2(1H)-one exhibits distinct ¹H NMR signals at δ 3.85 (methoxy group) and δ 6.8–7.3 (aromatic protons) . IR spectroscopy further confirms carbonyl stretches (~1650–1700 cm⁻¹) . Discrepancies in spectral data may indicate regioisomeric impurities or incomplete reactions, necessitating column chromatography or recrystallization for purification.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in HFIP-catalyzed reactions?

HFIP’s strong hydrogen-bond-donating ability stabilizes transition states, directing fluorine incorporation to electron-deficient positions. For example, in the Mannich reaction, HFIP promotes C–F bond formation at the α-position of the carbonyl group, avoiding competing pathways like β-fluorination. Computational studies (DFT) suggest that this selectivity arises from lower activation energy for the α-fluorinated intermediate . Contrasting outcomes with non-fluorinated catalysts (e.g., DABCO) highlight HFIP’s unique role in stabilizing charged intermediates.

Q. How do structural modifications (e.g., alkynyl or aryl substituents) impact biological activity?

Anti-tubercular studies reveal that 4-{4-[(hydrazinylmethoxy)(hydroxy)methyl]phenyl}-3-methyl derivatives exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis, attributed to enhanced membrane permeability from the pentanoyl side chain . Conversely, bulky substituents (e.g., 4-chlorophenyl ethynyl) reduce activity due to steric hindrance at target binding sites . Structure-activity relationship (SAR) models suggest that electron-withdrawing groups (e.g., -NO₂, -CF₃) improve metabolic stability but may reduce solubility.

Q. How can contradictory data in synthetic yields be resolved?

Discrepancies in reported yields (e.g., 33% vs. 65% for similar alkynylation reactions) often stem from variations in substrate purity , catalyst aging , or oxygen sensitivity . For example, copper(I) iodide degrades upon prolonged exposure to moisture, necessitating fresh batches for reproducibility . Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, reaction time) and mitigate batch-to-batch variability .

Methodological Recommendations

- Synthetic Optimization : Use anhydrous solvents (e.g., THF over DMF) and inert atmospheres to prevent side reactions .

- Characterization : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguous stereochemistry .

- Biological Assays : Include positive controls (e.g., isoniazid for anti-TB assays) and validate results across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.